
N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide, also known as CP-544326, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzoxepin derivatives and is known to exhibit a range of biological activities.
Applications De Recherche Scientifique
N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide exerts its biological activities by binding to and modulating the activity of various molecular targets. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. In addition, this compound has been shown to inhibit the activity of protein kinases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects:
This compound exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. This compound also exhibits anti-tumor activity, inhibiting the growth and proliferation of cancer cells. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, allowing for high-throughput screening of its biological activities. This compound also exhibits potent and selective activity against its molecular targets, making it a useful tool for studying the role of these targets in various biological processes. However, this compound also has some limitations for use in laboratory experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in certain applications. In addition, this compound has not yet been extensively studied in humans, and its safety and efficacy in clinical settings remain to be determined.
Orientations Futures
There are several future directions for research on N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide. One potential application is in the treatment of inflammatory conditions, such as arthritis and other autoimmune disorders. This compound may also have potential as a cancer therapy, either alone or in combination with other treatments. In addition, this compound may have potential for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of this compound and to determine its safety and efficacy in clinical settings.
Méthodes De Synthèse
N-(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide can be synthesized using a multi-step process. The first step involves the reaction of 3-chlorobenzoic acid with 2,3-dihydrofuran in the presence of a catalyst to obtain the intermediate compound 2-(3-chlorobenzoyl)tetrahydrofuran. This intermediate is further reacted with propargylamine to obtain the final product, this compound. The purity of the final product can be confirmed using various analytical techniques, such as HPLC and NMR.
Propriétés
IUPAC Name |
N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-2-12(16)15-11-7-4-8-17-13-9(11)5-3-6-10(13)14/h2-3,5-6,11H,1,4,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXHSARLXQOLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCOC2=C1C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethylsulfamoylamino)methyl]-6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2918661.png)
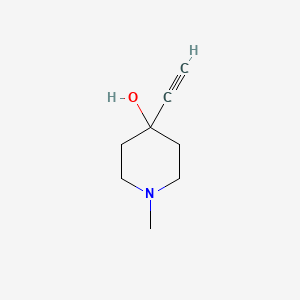

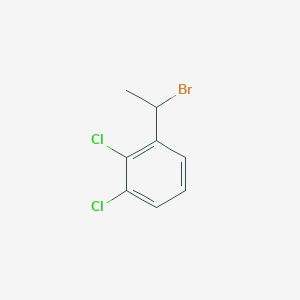
![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918667.png)
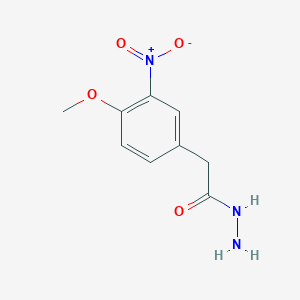
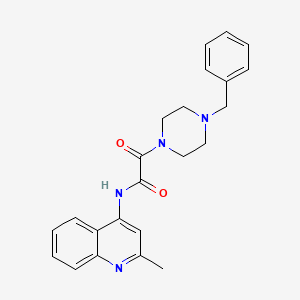
![1-(1,3-Benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol](/img/structure/B2918674.png)
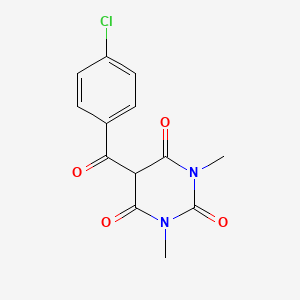
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2918677.png)

![N-(3-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2918679.png)
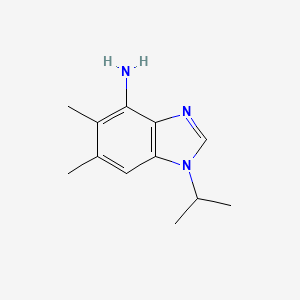
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2918683.png)